molecular formula C18H15NO2 B14655754 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- CAS No. 53592-53-3

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl-

Katalognummer: B14655754
CAS-Nummer: 53592-53-3
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: PVIVBLZINOILTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- is a chemical compound with the molecular formula C16H13NO2 It is a derivative of pyrrolidinedione, characterized by the presence of a diphenylmethylene group at the 3-position and a methyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- typically involves the reaction of 2,5-pyrrolidinedione with benzophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Succinimide: A similar compound with the molecular formula C4H5NO2.

    1-Benzyl-3-hydroxy-2,5-pyrrolidinedione: Another related compound with similar structural features.

Eigenschaften

CAS-Nummer

53592-53-3

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

3-benzhydrylidene-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H15NO2/c1-19-16(20)12-15(18(19)21)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI-Schlüssel

PVIVBLZINOILTO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.